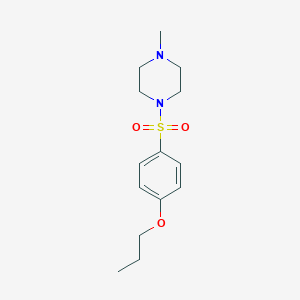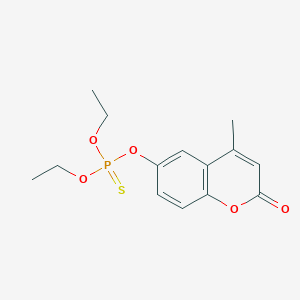![molecular formula C17H13FN2OS B503202 1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one](/img/structure/B503202.png)
1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one is a synthetic organic compound that features a fluorophenyl group and a benzimidazole moiety
Méthodes De Préparation
The synthesis of 1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one typically involves the reaction of 4-fluorobenzaldehyde with 5-methyl-1H-benzimidazole-2-thiol in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one can be compared with other similar compounds, such as:
1-(4-methylphenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one: This compound has a methyl group instead of a fluorine atom, which may affect its chemical reactivity and biological activity.
1-(4-chlorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.
1-(4-bromophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one: The bromine atom may confer unique reactivity and interactions compared to the fluorine atom.
Propriétés
Formule moléculaire |
C17H13FN2OS |
|---|---|
Poids moléculaire |
312.4g/mol |
Nom IUPAC |
(E)-1-(4-fluorophenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]prop-2-en-1-one |
InChI |
InChI=1S/C17H13FN2OS/c1-11-2-7-14-15(10-11)20-17(19-14)22-9-8-16(21)12-3-5-13(18)6-4-12/h2-10H,1H3,(H,19,20)/b9-8+ |
Clé InChI |
XGSKRLDYDQEMSI-CMDGGOBGSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)SC=CC(=O)C3=CC=C(C=C3)F |
SMILES isomérique |
CC1=CC2=C(C=C1)N=C(N2)S/C=C/C(=O)C3=CC=C(C=C3)F |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)SC=CC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}ethyl 3-fluorobenzoate](/img/structure/B503120.png)


![Butyl 2-methyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B503127.png)
![6-(4-Bromophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B503130.png)
![2-(2-Adamantyl)-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B503132.png)


![6-Methyl-3-[(E)-4-nitrostyryl]chromone](/img/structure/B503136.png)
![7-{[4-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B503138.png)
![4,8-dimethyl-7-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2H-chromen-2-one](/img/structure/B503139.png)
![4,8-dimethyl-7-[(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy]-2H-chromen-2-one](/img/structure/B503141.png)


